molecular formula C8H17ClN2O2 B1438373 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1170286-82-4

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B1438373
CAS No.: 1170286-82-4
M. Wt: 208.68 g/mol
InChI Key: NPULSNCRFDTYSU-UHFFFAOYSA-N
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Description

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and an acetamide moiety.

Scientific Research Applications

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

While the specific mechanism of action for “2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride” is not mentioned, a similar compound, AC-90179, acts as an inverse agonist at the 5-HT 2A serotonin receptor and an antagonist at 5-HT 2C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

Future Directions

There is ongoing research into piperidine derivatives, including “2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride”, for their potential therapeutic applications . For instance, soluble epoxide hydrolase inhibitors, which include some piperidine derivatives, are being investigated for their anti-inflammatory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions.

    Methoxylation: The next step involves the introduction of the methoxy group. This can be accomplished by reacting the piperidine intermediate with methanol in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the methoxylated piperidine intermediate with acetic acid or an acyl chloride under appropriate conditions.

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often involving advanced techniques such as automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-phenylacetamide: This compound shares the methoxy and acetamide groups but has a phenyl ring instead of a piperidine ring.

    N-(piperidin-4-yl)acetamide: This compound lacks the methoxy group but retains the piperidine and acetamide moieties.

    2-methoxy-N-(2-piperidin-3-yl-ethyl)acetamide hydrochloride: This compound has a similar structure but with an additional ethyl group.

Uniqueness

2-methoxy-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULSNCRFDTYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.